5-(1-Aminoethyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-(1-Aminoethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with an aminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-hydroxy amides with a fluorinating agent such as Deoxo-Fluor® to form the oxazole ring . The reaction conditions often require a slight excess of the fluorinating agent to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(1-Aminoethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Rimantadine: An antiviral drug with a similar aminoethyl group but different ring structure.
Fluorinated Compounds: Compounds with fluorine atoms that exhibit unique properties due to the presence of the oxazole ring.
Uniqueness
5-(1-Aminoethyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring provides stability and versatility in chemical reactions, while the aminoethyl and carboxylic acid groups offer opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-(1-aminoethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)8-2-11-5/h2-3H,7H2,1H3,(H,9,10) |
InChI Key |
ZXDQMHDXUOFVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CO1)C(=O)O)N |
Origin of Product |
United States |
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